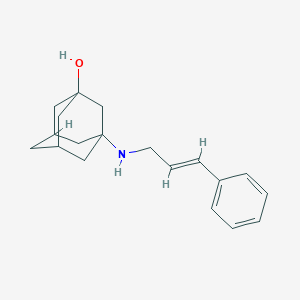![molecular formula C20H29NO3 B271949 1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B271949.png)
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol, also known as BMY-14802, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. It is a selective antagonist of the dopamine D2 receptor and has been studied for its effects on various physiological and biochemical processes.
Wirkmechanismus
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol works by blocking the dopamine D2 receptor, which is involved in several physiological and biochemical processes in the brain. By blocking this receptor, this compound can increase the levels of dopamine in the brain, which can have therapeutic effects in certain conditions.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including increasing the levels of dopamine in the brain, reducing the symptoms of Parkinson's disease, and reducing the positive symptoms of schizophrenia. It has also been studied for its potential to reduce drug addiction by blocking the rewarding effects of drugs of abuse.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has several advantages for use in lab experiments, including its selectivity for the dopamine D2 receptor and its ability to increase the levels of dopamine in the brain. However, it also has some limitations, including its potential side effects and the need for further research to fully understand its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol, including further studies on its potential therapeutic applications in Parkinson's disease, schizophrenia, and drug addiction. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more selective dopamine D2 receptor antagonists with fewer side effects for use in clinical settings.
Synthesemethoden
The synthesis of 1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol involves several steps, starting with the reaction of 2-furylboronic acid with 4-bromoaniline to form 4-(2-furyl)-N-(4-bromophenyl)aniline. This intermediate is then reacted with 3-butoxypropylamine to form 4-(5-{[(3-butoxypropyl)amino]methyl}-2-furyl)phenylamine. The final step involves the reduction of the nitro group to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[4-(5-{[(3-Butoxypropyl)amino]methyl}-2-furyl)phenyl]ethanol has been studied for its potential therapeutic applications in several areas, including Parkinson's disease, schizophrenia, and drug addiction. As a dopamine D2 receptor antagonist, it has been shown to reduce the symptoms of Parkinson's disease by increasing the levels of dopamine in the brain. In schizophrenia, it has been studied for its ability to reduce the positive symptoms of the disease, such as hallucinations and delusions.
Eigenschaften
Molekularformel |
C20H29NO3 |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
1-[4-[5-[(3-butoxypropylamino)methyl]furan-2-yl]phenyl]ethanol |
InChI |
InChI=1S/C20H29NO3/c1-3-4-13-23-14-5-12-21-15-19-10-11-20(24-19)18-8-6-17(7-9-18)16(2)22/h6-11,16,21-22H,3-5,12-15H2,1-2H3 |
InChI-Schlüssel |
VSGPSWBNWMMAAD-UHFFFAOYSA-N |
SMILES |
CCCCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
Kanonische SMILES |
CCCCOCCCNCC1=CC=C(O1)C2=CC=C(C=C2)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)butan-2-amine](/img/structure/B271866.png)
![2-[(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amino]ethanol](/img/structure/B271867.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-(2-morpholinoethyl)amine](/img/structure/B271870.png)
![3-(5-{[(3-Pyridylmethyl)amino]methyl}-2-furyl)benzoic acid](/img/structure/B271871.png)
![2-({3-Ethoxy-2-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B271872.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}pentan-1-amine](/img/structure/B271873.png)
![{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(4-methoxybenzyl)amine](/img/structure/B271874.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B271876.png)
![2-({3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B271877.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B271878.png)
![N-{3-ethoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}butan-1-amine](/img/structure/B271882.png)
![3-[(5-Bromo-2-ethoxybenzyl)amino]-1-adamantanol](/img/structure/B271884.png)

![3-{[2-(Benzyloxy)-3-methoxybenzyl]amino}-1-adamantanol](/img/structure/B271887.png)